(5Z,7E)-2-oxa-9,10-seco-5,7,10(19)-cholestatrien-25-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-hydroxy-3-deoxy-2-oxavitamin D3, also known as 25-hydroxy-3-deoxy-2-oxacholecalciferol, is a metabolite of vitamin D3. It is formed through a hydroxylation process mediated by cytochrome P450 enzymes. This compound plays a crucial role in the regulation of calcium and phosphate homeostasis in the human body, making it essential for maintaining healthy bones and teeth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves the hydroxylation of vitamin D3. One method utilizes a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions. This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system .
Industrial Production Methods
In industrial settings, the production of 25-hydroxy-3-deoxy-2-oxavitamin D3 can be achieved through biocatalytic platforms. These platforms often rely on whole-cell systems that utilize specific enzymes to catalyze the conversion of vitamin D3 to its hydroxylated form. The process can be optimized by recycling solubilizers like cyclodextrin, which can be reused for multiple reaction cycles without significant loss of quality or quantity .
Chemical Reactions Analysis
Types of Reactions
25-hydroxy-3-deoxy-2-oxavitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1,25-dihydroxyvitamin D3, the most active form of vitamin D.
Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include 1,25-dihydroxyvitamin D3 and other hydroxylated derivatives, which have varying degrees of biological activity .
Scientific Research Applications
25-hydroxy-3-deoxy-2-oxavitamin D3 has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.
Biology: The compound is studied for its role in calcium and phosphate homeostasis.
Medicine: It is used to assess vitamin D status in patients and to develop treatments for vitamin D deficiency-related conditions.
Industry: The compound is utilized in the production of vitamin D supplements and fortified foods
Mechanism of Action
The mechanism of action of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves its conversion to 1,25-dihydroxyvitamin D3 in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. The binding of 1,25-dihydroxyvitamin D3 to VDR influences the expression of genes involved in calcium and phosphate absorption, bone mineralization, and immune response .
Comparison with Similar Compounds
Similar Compounds
25-hydroxyvitamin D2: Another hydroxylated form of vitamin D, derived from ergocalciferol (vitamin D2).
1,25-dihydroxyvitamin D3: The most active form of vitamin D, formed by further hydroxylation of 25-hydroxy-3-deoxy-2-oxavitamin D3.
24,25-dihydroxyvitamin D3: A less active form of vitamin D, formed by hydroxylation at different positions
Uniqueness
25-hydroxy-3-deoxy-2-oxavitamin D3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of the most active form of vitamin D. Its role as a major circulating metabolite also makes it an important biomarker for assessing vitamin D status in clinical settings .
Properties
CAS No. |
113490-39-4 |
---|---|
Molecular Formula |
C26H42O2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(3-methylideneoxan-4-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C26H42O2/c1-19(8-6-15-25(3,4)27)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21-14-17-28-18-20(21)2/h10-11,19,23-24,27H,2,6-9,12-18H2,1,3-5H3/b21-10-,22-11+/t19-,23-,24+,26-/m1/s1 |
InChI Key |
CCFSYRQFWNVGDG-SDPFTLJPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCOCC3=C)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |
Synonyms |
2-oxa-3-deoxy-25-hydroxyvitamin D3 2-oxa-3-deoxy-25-OH-D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.